4-Amino-4'-methoxystilbene
Overview
Description
4-Amino-4’-methoxystilbene is a synthetic compound belonging to the stilbene family. It is characterized by an ethylene bridge connecting two aromatic rings, with an amino group attached to one ring and a methoxy group attached to the other. This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-4’-methoxystilbene can be synthesized through various methods, including:
Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the stilbene derivative.
Wittig-Horner reaction: This reaction involves the use of phosphonate-stabilized carbanions to form the carbon-carbon double bond in stilbenes.
Heck reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene forms the stilbene structure.
Industrial Production Methods: Industrial production of 4-Amino-4’-methoxystilbene typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-methoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Scientific Research Applications
4-Amino-4’-methoxystilbene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential anti-cancer properties, particularly its ability to inhibit telomerase, an enzyme crucial for maintaining telomere length in cells.
Medicine: Research suggests that 4-Amino-4’-methoxystilbene may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial materials.
Mechanism of Action
The primary mechanism of action of 4-Amino-4’-methoxystilbene is believed to be its inhibition of telomerase, which prevents uncontrolled cell growth and promotes cancer cell death. The compound interacts with molecular targets and pathways involved in cell proliferation and survival, including the NF-κB, MAPK, and JAK/STAT pathways .
Comparison with Similar Compounds
Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative with potent anti-cancer properties.
Uniqueness: 4-Amino-4’-methoxystilbene is unique due to its specific functional groups (amino and methoxy) that confer distinct chemical reactivity and biological activity. Its ability to inhibit telomerase and modulate key signaling pathways sets it apart from other stilbene derivatives .
Properties
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHOQPXEPBRFC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-37-8 | |
Record name | Benzenamine, 4-(2-(4-methoxyphenyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4'-methoxystilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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